Hesperidin dihydrochalcone

Flavor modulation Bitterness suppression Citrus processing

Citrus product developers face persistent bitterness from limonin and naringin that conventional sweeteners fail to adequately mask. Hesperidin dihydrochalcone (HDC) is a high-potency dihydrochalcone sweetener specifically validated as the most effective bitter blocker in its class. • Raises limonin bitterness threshold by 220% vs. 40% for NHDC at 1% sucrose equivalence • Raises naringin bitterness threshold by 180% vs. 145% for NHDC at 5% sucrose equivalence • Sweetness potency: 250-1800× sucrose; also exhibits antioxidant radical scavenging activity Supplied with full analytical documentation. Global shipping available.

Molecular Formula C28H36O15
Molecular Weight 612.6 g/mol
Cat. No. B12110229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHesperidin dihydrochalcone
Molecular FormulaC28H36O15
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O
InChIInChI=1S/C28H36O15/c1-11-21(33)23(35)25(37)27(41-11)40-10-19-22(34)24(36)26(38)28(43-19)42-13-8-16(31)20(17(32)9-13)14(29)5-3-12-4-6-18(39-2)15(30)7-12/h4,6-9,11,19,21-28,30-38H,3,5,10H2,1-2H3
InChIKeyRLZYBHOBTOBLGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hesperidin Dihydrochalcone (HDC): Definition & Key Properties


Hesperidin dihydrochalcone (HDC; CAS 35400-60-3; also referred to as hesperetin dihydrochalcone glucoside, HDG or HDCG) is a semi-synthetic dihydrochalcone glycoside derived from citrus flavonoids. It is chemically related to but structurally distinct from neohesperidin dihydrochalcone (NHDC) [1]. HDC functions as a high-intensity sweetener and a taste modulator, demonstrating a sweetness potency reported between 250 and 1800 times that of sucrose, depending on concentration [1][2]. In addition to its sweetening properties, HDC exhibits measurable antioxidant activity, including radical scavenging and anti-peroxidation effects, as documented in vitro [3].

High-intensity sweetener potency screening
Bitterness modulation research for citrus-derived matrices
In vitro antioxidant and radical scavenging assay context

HDC: Why Generic Substitution Fails


Generic substitution with other dihydrochalcone sweeteners, such as neohesperidin dihydrochalcone (NHDC) or naringin dihydrochalcone (ND), is not scientifically valid due to significant, quantifiable differences in their functional performance. A direct comparative study demonstrates that HDC (HDG) is quantifiably superior in suppressing the bitterness of citrus compounds, an effect that cannot be assumed for its close analog NHDC [1]. Furthermore, while all dihydrochalcones are sweet, their temporal profiles and taste characteristics vary substantially; for example, NHDC is characterized by a notably long onset and persistence time that contrasts with other sweeteners [2]. The antioxidant mechanisms within the class also diverge, with NHDC showing a different profile of radical scavenging and chelation compared to hesperidin [3].

Bitterness suppression mismatch NHDC may not reproduce the reported higher bitterness threshold increase against limonin and naringin observed with HDC.
Temporal profile divergence Close dihydrochalcone sweeteners exhibit distinct onset and persistence characteristics; NHDC's long lingering profile may not align with formulation targets.
Antioxidant mechanism variation Radical scavenging and chelation behavior differ between dihydrochalcone derivatives and precursor flavonoids; class-level data cannot guarantee identical antioxidant performance.

HDC: Key Differentiation Evidence


Limonin Bitterness Suppression: HDG vs. NHD

Hesperidin dihydrochalcone glucoside (HDG) demonstrates a quantifiably superior ability to suppress the bitterness of limonin and naringin compared to neohesperidin dihydrochalcone (NHD) and other sweeteners. In a head-to-head sensory study at equivalent sweetness levels, HDG was the most effective compound tested [1].

Limonin Bitterness Suppression
Head-to-head
HDC: 220% threshold increase
NHDC: 40% increase
(1% sucrose equivalence)
Supports citrus debittering formulation context
Sensory panel, aqueous solution
Flavor modulation Bitterness suppression Citrus processing

Naringin Bitterness Masking: HDG vs. NHD & AP

The superior bitterness-masking profile of HDG extends to naringin. At a 5% sucrose equivalence level, HDG was again the most effective compound in raising the bitterness threshold for naringin [1].

Naringin Bitterness Masking
Head-to-head
HDC: 180% threshold increase
NHDC: 145% increase
(5% sucrose equivalence)
Extends bitterness modulation to naringin-containing matrices
Same panel, controlled sweetness level
Taste masking Functional foods Sweetener formulation

Radical Scavenging: NHDC vs. Hesperidin

Neohesperidin dihydrochalcone (NHDC) exhibits a significantly more potent and broader spectrum of radical scavenging activity compared to its parent flavonoid, hesperidin, in vitro. This data allows for a class-level inference about the dihydrochalcone scaffold's enhanced antioxidant potential [1].

Radical Scavenging (Class‑level)
Class-level
NHDC: 31.5–84.6% O₂⁻ inhibition
Hesperidin: 8.7–11.7% inhibition
Dihydrochalcone scaffold antioxidant context
In vitro, non-enzymatic superoxide assay
Antioxidant Radical scavenging In vitro pharmacology

HDC: Research and Industrial Applications


Debittered Citrus Nutraceuticals and Beverages

Procurement of HDC is specifically warranted for developing citrus-derived products where the inherent bitterness from compounds like limonin and naringin is a limiting factor. Evidence shows HDC (as HDG) is significantly more effective than NHDC or other sweeteners at raising bitterness thresholds for both limonin (220% increase vs. 40% for NHDC at 1% sucrose equivalence) and naringin (180% increase vs. 145% for NHDC at 5% sucrose equivalence) [1].

Sweetener Blends with Enhanced Temporal Profile

When formulating sweetener blends for sugar-free or reduced-calorie applications, HDC's temporal and sensory characteristics can be strategically leveraged. While NHDC is known for its long onset and persistent aftertaste [2], HDC's similar taste-modulating properties [3] provide a viable alternative for fine-tuning sweetness perception and reducing undesirable lingering effects when combined with other high-potency sweeteners.

Multifunctional Sweeteners with Antioxidant Activity

For scientific investigations exploring dual-function ingredients (sweetness + bioactivity), HDC represents a key candidate. The dihydrochalcone class, exemplified by NHDC, demonstrates a robust antioxidant profile in vitro, with up to 84.62% inhibition of superoxide radicals and 95.33% inhibition of lipid peroxidation, a stark contrast to the limited activity of hesperidin [4]. This supports the selection of HDC in research aiming to combine flavor modulation with oxidative stability or health benefits.

Application
Selection Property
Validation Focus
Citrus debittering formulation research
Bitterness threshold modulation
Sensory panel comparison vs. limonin/naringin
Sweetener blend temporal profile studies
Onset and persistence characterization
Temporal sensory profiling against NHDC
Dual-function sweetener/antioxidant research
In vitro radical scavenging capacity
Superoxide and lipid peroxidation assay verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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